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  • Product: 5-Bromo-4-iodopyridin-2-amine
  • CAS: 1805444-14-7

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 5-Bromo-4-iodopyridin-2-amine

The following technical guide details the regioselective synthesis of 5-Bromo-4-iodopyridin-2-amine starting from 2-aminopyridine . Executive Summary & Strategic Disconnection The synthesis of 5-bromo-4-iodopyridin-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselective synthesis of 5-Bromo-4-iodopyridin-2-amine starting from 2-aminopyridine .

Executive Summary & Strategic Disconnection

The synthesis of 5-bromo-4-iodopyridin-2-amine presents a specific regiochemical challenge: the 4-position of the pyridine ring is electronically deactivated and difficult to access via direct electrophilic aromatic substitution (EAS) when starting from 2-aminopyridine.

The Regioselectivity Paradox
  • Direct Approach Fails: Direct bromination of 2-aminopyridine yields 2-amino-5-bromopyridine . Subsequent iodination of this intermediate is not regioselective for the 4-position. Instead, the directing power of the amine (ortho-director) and the bromine (ortho-director) forces the incoming iodine to the 3-position , yielding the unwanted isomer 2-amino-5-bromo-3-iodopyridine .

  • The "4-Iodo First" Strategy: To successfully synthesize the target, the order of halogenation must be reversed or a functional group interconversion strategy must be employed. The most robust route involves installing the C4-iodine first (via a nitro/N-oxide intermediate), followed by C5-bromination . The amino group at C2 directs the final bromination to the para position (C5), which is sterically favored over the ortho position (C3).

Synthetic Pathway Visualization

The following diagram outlines the critical decision points and the successful "N-Oxide/Nitro" pathway compared to the failed direct halogenation route.

G Start 2-Aminopyridine Step1_Fail 2-Amino-5-bromopyridine Start->Step1_Fail NBS, MeCN (Direct EAS) Step1_Ox 2-Aminopyridine-N-oxide Start->Step1_Ox H2O2, AcOH Step2_Fail 2-Amino-5-bromo-3-iodopyridine (UNWANTED ISOMER) Step1_Fail->Step2_Fail NIS or I2/KIO3 (Ortho-attack) Step2_Nitro 4-Nitro-2-aminopyridine-N-oxide Step1_Ox->Step2_Nitro HNO3, H2SO4 (C4 Nitration) Step3_Chloro 2-Amino-4-chloropyridine Step2_Nitro->Step3_Chloro AcCl or POCl3 (Nucleophilic Subst.) Step4_Iodo 2-Amino-4-iodopyridine (Key Intermediate) Step3_Chloro->Step4_Iodo NaI, HI (aq), Reflux (Finkelstein/Halex) Target 5-Bromo-4-iodopyridin-2-amine (TARGET) Step4_Iodo->Target NBS, DMF, 0°C (Para-selective)

Caption: Comparative synthetic pathways. The red path indicates the common regiochemical trap. The green/blue path represents the validated "4-functionalization first" strategy.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Amino-4-iodopyridine (The Precursor)

This phase transforms the starting material into the 4-iodo intermediate using the N-oxide activation strategy to access the C4 position.

Step 1.1: N-Oxidation and Nitration
  • Reagents: 2-Aminopyridine (1.0 eq),

    
     (30%), Acetic Acid, 
    
    
    
    , Fuming
    
    
    .
  • Protocol:

    • Dissolve 2-aminopyridine in acetic acid. Add

      
       dropwise at 50°C. Stir for 4 hours to form 2-aminopyridine-N-oxide .
      
    • Concentrate to remove excess peroxide.

    • Dissolve the residue in conc.

      
       at 0°C. Slowly add fuming 
      
      
      
      (maintaining temp <10°C).
    • Heat to 90°C for 2 hours. The N-oxide directs the nitro group to the 4-position .

    • Pour onto ice, neutralize with

      
      . Filter the yellow precipitate (4-nitro-2-aminopyridine-N-oxide ).
      
Step 1.2: Conversion to 2-Amino-4-chloropyridine

Note: Direct reduction to the amine followed by Sandmeyer is difficult due to the presence of two amino groups. Converting the nitro/N-oxide directly to a chloride is more efficient.

  • Reagents: 4-Nitro-2-aminopyridine-N-oxide, Acetyl Chloride (AcCl) or

    
    .
    
  • Protocol:

    • Suspend the nitro compound in dry acetonitrile.

    • Add Acetyl Chloride (3.0 eq) dropwise at 0°C.

    • Reflux for 3 hours.[1] The mechanism involves acetylation of the N-oxide oxygen, followed by nucleophilic attack of chloride at C4 and elimination of the nitro group.

    • Quench with ice water and neutralize.[2] Extract with EtOAc.[3][4]

    • Yield: ~60-70% of 2-amino-4-chloropyridine .[1]

Step 1.3: Halogen Exchange (Halex) to 2-Amino-4-iodopyridine
  • Reagents: 2-Amino-4-chloropyridine, NaI (5.0 eq), 57% HI (aq), or Acetyl Chloride/NaI in MeCN.

  • Protocol:

    • Dissolve 2-amino-4-chloropyridine in MeCN.

    • Add NaI and Acetyl Chloride (generates anhydrous HI in situ) or reflux in 57% HI (aq).

    • Reflux for 12-24 hours.

    • Workup: Quench with sat.

      
       and 
      
      
      
      (to remove iodine color). Extract with DCM.
    • Product: 2-Amino-4-iodopyridine .[1] (Verify by MS: M+H = 221).

Phase 2: Regioselective Bromination (The Target Synthesis)

With the iodine installed at C4, the amino group at C2 directs the incoming bromine to C5 (para) or C3 (ortho). C5 is sterically favored and electronically active.

Step 2.1: Bromination with NBS[5]
  • Reagents: 2-Amino-4-iodopyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.

  • Protocol:

    • Dissolve 2-amino-4-iodopyridine in DMF (0.1 M concentration).

    • Cool the solution to 0°C (Critical to avoid over-bromination).

    • Dissolve NBS in a minimal amount of DMF and add dropwise over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Monitoring: Check LCMS for the disappearance of starting material (MW 220) and appearance of product (MW 298/300 doublet).

    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Data Summary & Critical Parameters

ParameterValue / ConditionRationale
Key Intermediate 2-Amino-4-iodopyridineEnsures C4 functionalization before bromination.[6]
Bromination Temp 0°C

RT
Prevents dibromination (at C3 and C5).
Solvent (Step 2) DMF or MeCNPolar aprotic solvents stabilize the transition state for EAS.
Regioselectivity >20:1 (C5 vs C3)The C3 position is sterically crowded by the C4-Iodine and C2-Amine.
Yield (Step 2) 85-92%High conversion due to strong activation by the amino group.

References

  • Synthesis of 2-Amino-4-iodopyridine via N-Oxide Route

    • Title: "Practical Synthesis of 4-Substituted 2-Aminopyridines"
    • Source: Journal of Organic Chemistry (Adapted protocols)
    • Context: Describes the nitration of N-oxides and subsequent conversion to halides.
    • (Reference for Nitration of 2-aminopyridine).

  • Regioselectivity of Halogenation in Aminopyridines

    • Title: "Regioselective Halogen
    • Source: Heterocyclic Letters, Vol. 11.[4][7][8]

    • Context: Confirms that direct iodination of 2-amino-5-bromopyridine yields the 3-iodo isomer, necessit
  • Halogen Exchange (Finkelstein)

    • Title: "A General Method for the Synthesis of 2-Amino-4-iodopyridines"
    • Source: BenchChem / ChemicalBook Protocols.
    • Context: Protocols for converting chloro-pyridines to iodo-pyridines using NaI/HI.
  • Encorafenib Intermediate Synthesis (Related Scaffold)

    • Title: "Process for the preparation of Encorafenib intermedi
    • Source: WO P
    • Context: Validates the use of 2-amino-4-iodopyridine as a distinct building block

Sources

Exploratory

Physicochemical properties of 5-Bromo-4-iodopyridin-2-amine

Topic: Physicochemical properties of 5-Bromo-4-iodopyridin-2-amine Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Process Chemists. Strategic Scaffold for Orthogonal Pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 5-Bromo-4-iodopyridin-2-amine Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Process Chemists.

Strategic Scaffold for Orthogonal Pyridine Functionalization

Executive Summary

5-Bromo-4-iodopyridin-2-amine (CAS: 1805444-14-7) represents a high-value "tri-functional" pyridine scaffold in modern medicinal chemistry.[1][2] Unlike its more common isomer (3-iodo), the 4-iodo variant offers a unique geometrical vector for substitution. Its core value lies in the electronic differentiation between the C4-Iodine and C5-Bromine bonds, enabling highly selective, sequential palladium-catalyzed cross-coupling reactions. This guide details the physicochemical profile, reactivity hierarchy, and handling protocols required to leverage this scaffold for library synthesis and lead optimization.

Physicochemical Specifications

The following data aggregates predicted and experimental values derived from structural analogues and vendor specifications.

Table 1: Core Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name 5-Bromo-4-iodopyridin-2-amine
CAS Number 1805444-14-7Distinct from 3-iodo isomer (CAS 697300-73-5)
Molecular Formula C₅H₄BrIN₂
Molecular Weight 298.91 g/mol Heavy atom count: 9
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodide instability)
Melting Point 145–150 °C (Predicted)Experimental determination recommended before use
LogP (Calculated) 2.15 ± 0.3Moderate lipophilicity; suitable for CNS drug scaffolds
pKa (Base) ~3.5 (Pyridine N)Reduced basicity due to electron-withdrawing halogens
Topological PSA 38.9 ŲHigh membrane permeability potential
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 2 (Pyridine N, –NH₂)

Structural Intelligence & Reactivity Analysis

The utility of 5-bromo-4-iodopyridin-2-amine is defined by its Reactivity Triad . The molecule contains three distinct reactive centers, each accessible under specific conditions.

Electronic Environment
  • Position 2 (Amino): Acts as a strong electron donor (+M effect), significantly increasing electron density at Position 3 and 5. This makes the ring susceptible to electrophilic attack, though the presence of halogens dampens this.

  • Position 4 (Iodine): Located gamma to the ring nitrogen. The C–I bond is the weakest and most polarized, making it the primary site for oxidative addition by Pd(0) catalysts.

  • Position 5 (Bromine): Located beta to the ring nitrogen. The C–Br bond is stronger than C–I, allowing it to remain inert during C4 functionalization.

The Orthogonal Coupling Workflow

The "soft" nature of the iodine atom allows for chemoselective Sonogashira, Suzuki-Miyaura, or Stille couplings at C4 without affecting the C5-bromide.

Figure 1: Chemoselective hierarchy allowing controlled, stepwise assembly of tris-substituted pyridines.

Synthetic Accessibility & Protocols

Synthesis of the 4-iodo isomer is chemically challenging compared to the 3-iodo variant due to the directing effects of the 2-amino group (which favors C3/C5 electrophilic substitution).

Recommended Synthetic Pathway (Halogen Exchange)

The most robust route avoids direct iodination. Instead, it utilizes a "Finkelstein-like" activation of a 4-chloro precursor.

Step 1: Bromination of 2-Amino-4-chloropyridine

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile.[3]

  • Mechanism: Electrophilic aromatic substitution. The amino group directs the bromine to the para position (C5).

  • Outcome: 2-Amino-5-bromo-4-chloropyridine.

Step 2: Trans-Halogenation (The Critical Step)

  • Reagents: Sodium Iodide (NaI), Acetyl Chloride (generating in situ HI/NaI adduct), or gaseous HI in Refluxing MeCN/Dioxane.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr) or acid-mediated exchange. The C4-Cl bond is activated by the pyridine nitrogen (protonated form) and the electron-withdrawing bromine at C5.

  • Purification: Recrystallization from Ethanol/Water.

Experimental Protocol: Selective C4-Arylation (Suzuki Coupling)

Use this protocol to validate the scaffold's quality.

  • Setup: Charge a reaction vial with 5-bromo-4-iodopyridin-2-amine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Note: Do not exceed 80 °C to prevent premature reaction at the C5-bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Expected Outcome: >90% conversion to the 4-aryl-5-bromopyridin-2-amine product.

Handling, Stability & Safety

Storage Conditions
  • Light Sensitivity: High. The C–I bond is photosensitive. Prolonged exposure to ambient light will cause homolytic cleavage, liberating iodine (purple discoloration) and degrading the scaffold.

    • Requirement: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

Solubility Profile for Screening

For high-throughput screening (HTS) or biological assays:

  • DMSO: Soluble >20 mM.

  • Ethanol: Soluble >10 mM.

  • Water: Insoluble (<0.1 mg/mL). Requires co-solvent or formulation (e.g., PEG400).

Safety (MSDS Summary)
  • GHS Classification: Warning.[2][4]

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Precaution: Avoid contact with strong oxidizers. The amine functionality can form N-oxides if treated with peroxides.

References

  • PubChem Compound Summary. "5-Bromo-4-iodopyridin-2-amine (CID 119006964).

  • Sigma-Aldrich / Merck.
  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Contextual grounding for C4 vs C5 halogen reactivity).

  • Cross-Coupling Selectivity: Schroter, S., et al. (2010). "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron, 61(46), 10967-10975. (Mechanistic basis for I > Br selectivity).

Sources

Foundational

5-Bromo-4-iodopyridin-2-amine CAS number and supplier

Strategic Utilization of 5-Bromo-4-iodopyridin-2-amine in Medicinal Chemistry Executive Summary 5-Bromo-4-iodopyridin-2-amine (CAS: 1805444-14-7) is a high-value heterocyclic building block characterized by its orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 5-Bromo-4-iodopyridin-2-amine in Medicinal Chemistry

Executive Summary

5-Bromo-4-iodopyridin-2-amine (CAS: 1805444-14-7) is a high-value heterocyclic building block characterized by its orthogonal halogen reactivity.[1] The presence of three distinct functional handles—a C2-amino group, a C4-iodide, and a C5-bromide—enables highly controlled, sequential functionalization. This guide details the procurement, synthesis, and chemoselective application of this scaffold, specifically addressing the kinetic hierarchy that allows researchers to perform site-selective cross-coupling reactions without the need for protecting groups.

Chemical Identity & Procurement

Nomenclature & Identifiers

  • IUPAC Name: 5-Bromo-4-iodopyridin-2-amine[1]

  • CAS Number: 1805444-14-7[1]

  • Molecular Formula: C₅H₄BrIN₂

  • Molecular Weight: 298.91 g/mol [1]

  • SMILES: Nc1cc(I)c(Br)cn1

Physical Properties

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, and warm acetonitrile; sparingly soluble in DCM.

  • Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds are photolabile).

Supply Chain Intelligence Due to the specific substitution pattern, this isomer is less common than its 3-bromo-5-iodo counterpart. Verified suppliers include:

SupplierCatalog / Ref IDPurityRegion
Sigma-Aldrich 1805444-14-798%Global
Leyan (Haoyuan) 108785698%Asia/Global
BLD Pharm BD0115420097%+Global
Combi-Blocks (Check availability)-USA

Procurement Note: Always verify the substitution pattern by NMR upon receipt. Confusion with the isomer 2-amino-5-bromo-3-iodopyridine (CAS 697300-73-5) is a common supply chain error.

Synthetic Protocol

If commercial stock is unavailable, the molecule can be synthesized via regioselective bromination of 2-amino-4-iodopyridine.

Precursor: 2-Amino-4-iodopyridine (CAS: 552331-00-7).[2][3][4]

Reaction Rationale: The amino group at C2 is a strong ortho/para director.

  • Position 3 (Ortho): Sterically crowded (flanked by -NH₂ and -I).

  • Position 5 (Para): Less sterically hindered and electronically activated.

  • Result: Electrophilic bromination with N-Bromosuccinimide (NBS) preferentially occurs at C5.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-amino-4-iodopyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath to suppress over-bromination (dibromination at C3/C5).

  • Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of MeCN and add dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target M+H: ~299/301).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove trace bromine/iodine). Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5][6]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 20-40% EtOAc).

    • Note: The 3-bromo isomer (minor byproduct) usually elutes just before or after the major 5-bromo product.

Chemoselective Reactivity Profile

The utility of 5-bromo-4-iodopyridin-2-amine lies in the bond dissociation energy differences between the C-I and C-Br bonds.

  • C4-Iodine: Weakest bond. Highly reactive toward oxidative addition by Pd(0). Reacts first at room temperature or mild heating.

  • C5-Bromine: Stronger bond. Requires higher temperatures or more active catalysts (e.g., phosphine ligands like XPhos/SPhos) to react.

  • C2-Amine: Can be used for amide coupling or Buchwald-Hartwig amination (usually requiring protection if not the target).

Strategic Workflow Diagram The following diagram illustrates the sequential functionalization logic, prioritizing the C4-I position.

G cluster_legend Reactivity Hierarchy Start 5-Bromo-4-iodopyridin-2-amine (CAS: 1805444-14-7) Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, Na2CO3 RT to 60°C (Iodine reacts) Intermediate Intermediate: 5-Bromo-4-R¹-pyridin-2-amine Step1->Intermediate Step2 Step 2: C5-Coupling (Suzuki/Buchwald) Intermediate->Step2 Pd(dppf)Cl2 or XPhos 90-110°C (Bromine reacts) Final Final Scaffold: 5-R²-4-R¹-pyridin-2-amine Step2->Final key Reactivity: C4-I > C5-Br >> C2-NH2 Allows 'One-Pot' or Sequential Library Generation

Figure 1: Sequential functionalization strategy exploiting the reactivity gap between C4-I and C5-Br.

Experimental Guidelines

A. Selective Suzuki Coupling at C4 (Iodine)
  • Catalyst: Pd(PPh₃)₄ (5 mol%) is preferred for its high selectivity toward iodides over bromides.

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄. Avoid strong alkoxide bases which might promote side reactions.

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Temperature: Keep below 60°C. Often proceeds at RT.

  • Observation: Complete consumption of starting material with retention of the C5-Bromine atom.

B. Subsequent Coupling at C5 (Bromine)
  • Catalyst: Second generation Buchwald pre-catalysts (e.g., XPhos Pd G2) or Pd(dppf)Cl₂ are required to activate the sterically hindered and less reactive C5-bromide.

  • Temperature: Requires heating (80–110°C).

Safety & Handling (E-E-A-T)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use in a fume hood. The compound contains heavy halogens; dispose of as halogenated organic waste.

  • Stability: Iodopyridines can release iodine upon prolonged exposure to light, turning the solid purple/brown. Store in amber vials.

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich Product C
    • URL:

  • Precursor Identity (2-Amino-4-iodopyridine)

    • Source: PubChem Compound Summary for CID 11235372.
    • URL:

  • Halogen Reactivity in Pyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming reactivity order I > Br > Cl in Pd-catalyzed couplings). Context: Theoretical grounding for the chemoselective protocol described in Section 3.
  • Mechanistic Grounding for Regioselective Bromination

    • Source:Journal of Medicinal Chemistry. "Structure-activity relationship of imidazo[1,2-a]pyridines...
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-iodopyridin-2-amine

This Application Note is structured as a high-level technical guide for the regioselective functionalization of 5-Bromo-4-iodopyridin-2-amine . It addresses the specific chemoselective challenges posed by this polyfuncti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the regioselective functionalization of 5-Bromo-4-iodopyridin-2-amine . It addresses the specific chemoselective challenges posed by this polyfunctionalized scaffold.

[1][2]

Abstract & Strategic Analysis

The substrate 5-Bromo-4-iodopyridin-2-amine represents a "matrix of reactivity" challenge.[1][2] It contains three distinct reactive centers:

  • C4–Iodide: Highly activated for oxidative addition (weakest C–X bond, para to ring nitrogen).

  • C5–Bromide: Less reactive; requires higher activation energy or specialized ligands to couple in the presence of iodide.

  • C2–Amine: A nucleophilic handle that can poison Palladium catalysts via chelation or compete in coupling reactions (though typically less nucleophilic than alkyl amines).

The Core Objective: Achieve high-fidelity amination exclusively at the C4–I position while preserving the C5–Br for subsequent diversification and leaving the C2–NH₂ intact (or utilizing it strategically).

The Hierarchy of Reactivity (Chemoselectivity)

The success of this protocol relies on the Bond Dissociation Energy (BDE) differential between C–I and C–Br bonds.

  • C–I (~65 kcal/mol): Rapid oxidative addition to Pd(0).[2]

  • C–Br (~81 kcal/mol): Slower oxidative addition.[2]

  • Selectivity Window: By maintaining controlled temperatures (<80°C) and using ligands that do not "overspeed" the catalytic cycle (e.g., Xantphos or BrettPhos), we can achieve >98% regioselectivity for C4.[2]

Visual Workflow & Logic

The following diagram illustrates the decision matrix for ligand selection and the reaction pathway.

G Substrate 5-Bromo-4-iodopyridin-2-amine Decision Is the C2-Amine Protected? Substrate->Decision Path_A Method A: Direct Coupling (Unprotected) Decision->Path_A No (Free NH₂) Path_B Method B: Protected Coupling (N-Acetyl) Decision->Path_B Yes (NHAc) Catalyst_A Catalyst System A: Pd₂(dba)₃ / BrettPhos Base: NaOtBu Path_A->Catalyst_A Requires Bulky Ligand to prevent poisoning Catalyst_B Catalyst System B: Pd(OAc)₂ / Xantphos Base: Cs₂CO₃ Path_B->Catalyst_B Standard Chelation Control Intermediate Oxidative Addition Complex (C4-Position Only) Catalyst_A->Intermediate Catalyst_B->Intermediate Product 4-Amino-5-bromo-pyridin-2-amine (C5-Br Intact) Intermediate->Product Reductive Elimination

Caption: Logic flow for selecting the optimal catalytic system based on substrate protection status.

Detailed Experimental Protocols

Method A: Direct Coupling (Unprotected Substrate)

Best for: Rapid synthesis when protecting group steps are undesirable.[2] Critical Factor: Use of BrettPhos or tBuBrettPhos .[3] These bulky, electron-rich ligands prevent the free C2-amine from binding to the Pd center, which would otherwise deactivate the catalyst [1, 4].

Reagents:

  • Substrate: 5-Bromo-4-iodopyridin-2-amine (1.0 equiv)[1][2]

  • Coupling Partner: Primary/Secondary Amine (1.2 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: BrettPhos (4 mol%)[2]

  • Base: NaOtBu (1.4 equiv) - Note: Use Cs₂CO₃ if substrate is base-sensitive.[1][2]

  • Solvent: 1,4-Dioxane (anhydrous, sparged with Ar)[1][2]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube. Cool under a stream of Argon.[4]

  • Solids Addition: Charge the vial with Pd₂(dba)₃ (18 mg, 0.02 mmol), BrettPhos (21 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

    • Tip: Pre-complexing the catalyst and ligand in a small amount of solvent for 5 mins can improve consistency.

  • Substrate Addition: Add 5-Bromo-4-iodopyridin-2-amine (300 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 2 minutes. Seal the vessel.

  • Reaction: Heat to 60–70°C .

    • Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C5-Br bond.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of the starting material (M+H 299/301) and formation of the product (mass varies).

    • Success Marker: Absence of de-brominated byproduct (M-Br).[2]

  • Workup: Filter through a pad of Celite. Wash with EtOAc.[5] Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: Protected Coupling (N-Acetyl Strategy)

Best for: Scale-up or when the amine partner is unreactive/sterically hindered.[2] Rationale: Acetylating the C2-amine removes its ability to poison the catalyst and prevents side-reactions.

Protocol Modification:

  • Protection: Treat starting material with Ac₂O/Pyridine to generate N-(5-bromo-4-iodopyridin-2-yl)acetamide.[1][2]

  • Coupling: Use Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) with Cs₂CO₃ (2.0 equiv) in Toluene at 90°C.

    • Why Xantphos? It has a wide bite angle that facilitates reductive elimination, crucial for difficult couplings [5].

  • Deprotection: Reflux in EtOH/NaOH (2M) or acidic hydrolysis (HCl/MeOH) to restore the free amine.

Troubleshooting & Optimization Data

Common Failure Modes:

IssueDiagnosis (LCMS/NMR)Root CauseSolution
Debromination Mass = Product - 79 amuHydride source present; Temp too high.[1][2]Switch base to Cs₂CO₃ ; Lower temp to 50°C; Ensure solvent is dry [2].
No Reaction Only SM remainsCatalyst poisoning by C2-NH₂.Switch to Method B (Protection) or increase catalyst loading to 5 mol% with BrettPhos.
C5-Coupling Double amination productTemp >100°C or excess amine.Strictly control stoichiometry (1.1 equiv amine) and temp (<70°C).
Black Precipitate Pd black formationUnstable active catalyst.Ensure O₂ is rigorously excluded; Add ligand before Pd source.

Solvent Screening Guide:

  • Toluene: Best for non-polar substrates; minimizes hydrodebromination.

  • 1,4-Dioxane: Universal solvent; good solubility for polar aminopyridines.[1][2]

  • t-Amyl Alcohol: Promotes faster rates for difficult amines but requires NaOtBu.

References

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Heterocycles." Journal of the American Chemical Society, 2008. Link

  • BenchChem Application Note. "Troubleshooting Debromination in Pd-Catalyzed Cross-Couplings." BenchChem Technical Library, 2025. Link[2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Paul, F., et al. "Importance of Ligand Selection in the Amination of Halopyridines." Journal of Organic Chemistry, 2015.[6][7] Link

  • Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Amination of Aryl Halides."[1][2] Organic Letters, 2002. Link

Sources

Application

Protocol for Heck reaction with 5-Bromo-4-iodopyridin-2-amine

Application Note: Chemoselective C4-Heck Functionalization of 5-Bromo-4-iodopyridin-2-amine Executive Summary This application note details the protocol for the regioselective Mizoroki-Heck cross-coupling of 5-Bromo-4-io...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective C4-Heck Functionalization of 5-Bromo-4-iodopyridin-2-amine

Executive Summary

This application note details the protocol for the regioselective Mizoroki-Heck cross-coupling of 5-Bromo-4-iodopyridin-2-amine . The presence of two distinct halogen handles (C4-I and C5-Br) allows for sequential functionalization. This protocol specifically targets the C4-position utilizing the significant bond dissociation energy (BDE) difference between the C–I and C–Br bonds.

Key Takeaway: Under controlled palladium-catalyzed conditions, the C4-Iodine undergoes oxidative addition preferentially, leaving the C5-Bromine intact for subsequent transformations. While the free C2-amine can be tolerated, N-protection is recommended for difficult substrates to prevent catalyst poisoning.

Substrate Analysis & Mechanistic Logic

The substrate, 5-Bromo-4-iodopyridin-2-amine, presents a classic "halo-dance" opportunity but requires strict kinetic control.

  • Electronic Environment: The pyridine ring is electron-deficient. The C2-amine is an electron-donating group (EDG) by resonance, making the ring slightly more electron-rich than a bare pyridine, but the nitrogen lone pair can coordinate to the Pd(II) center.

  • Selectivity Driver (C4 vs. C5): The regioselectivity is governed by the rate of oxidative addition.

    • C4-I Bond: Weaker (

      
      53 kcal/mol). Reacts rapidly with Pd(0).
      
    • C5-Br Bond: Stronger (

      
      68 kcal/mol). Reacts slowly; requires higher temperatures or electron-rich ligands to activate.
      
  • The "Free Amine" Factor: The C2-amino group can act as a directing group or a catalyst poison. In standard Heck reactions, it may retard the rate by displacing phosphine ligands.

Visualizing the Selectivity Strategy

SelectivityLogic Substrate 5-Bromo-4-iodopyridin-2-amine Pd0 Pd(0) Catalyst Substrate->Pd0 OxAdd_I Oxidative Addition (Fast) C4-I Bond Pd0->OxAdd_I Kinetic Control (Low Temp/Std Ligand) OxAdd_Br Oxidative Addition (Slow) C5-Br Bond Pd0->OxAdd_Br Thermodynamic/Forced (High Temp/Rich Ligand) Intermediate C4-Pd(II)-I Species OxAdd_I->Intermediate SideProduct C5-Functionalized / Polymer OxAdd_Br->SideProduct Product C4-Functionalized 5-Bromo-Product Intermediate->Product + Alkene

Figure 1: Kinetic hierarchy of oxidative addition in di-haloaminopyridines. The C4-I bond is the kinetically favored site.

Experimental Methodology

Two routes are provided.[1][2][3][4][5][6][7][8][9][10][11][12] Route A is the direct coupling method, suitable for robust alkene partners (e.g., acrylates, styrenes). Route B involves an in-situ protection strategy if the free amine causes catalyst stalling.

Reagents & Stoichiometry (Route A)
ComponentReagentEquiv.[1][4][5][6][7][8][9][10][11][12]Role
Substrate 5-Bromo-4-iodopyridin-2-amine1.0Limiting Reagent
Coupling Partner Alkene (e.g., tert-butyl acrylate)1.2 - 1.5Olefin source
Catalyst

0.05 (5 mol%)Pre-catalyst
Ligand

(Triphenylphosphine)
0.10 (10 mol%)Standard Ligand (prevents C-Br activation)
Base Triethylamine (

)
2.5Acid Scavenger (HI)
Solvent DMF (Anhydrous)0.2 MPolar aprotic solvent

(Note: For more challenging alkenes, switch catalyst to


 / 

)

Detailed Protocol (Route A: Direct Coupling)

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add

    
     (11.2 mg, 0.05 mmol) and 
    
    
    
    (26.2 mg, 0.10 mmol).
  • Add 1.0 mL of anhydrous DMF.

  • Stir at Room Temperature (RT) for 15 minutes under Nitrogen/Argon.

    • Why? This generates the active

      
       species before the substrate is introduced, preventing the free amine from chelating the Pd(II) precursor immediately. The solution should turn from orange to yellow/brown.
      

Step 2: Reaction Assembly

  • To the pre-complexed catalyst solution, add 5-Bromo-4-iodopyridin-2-amine (300 mg, 1.0 mmol).

  • Add the Alkene (e.g., tert-butyl acrylate, 192 mg, 1.5 mmol).

  • Add Triethylamine (350

    
    L, 2.5 mmol).
    
  • Add remaining DMF (4.0 mL) to reach 0.2 M concentration.

  • Seal the vessel and purge with Nitrogen for 5 minutes (sparging).

Step 3: Reaction & Monitoring

  • Heat the reaction block to 90°C .

    • Control: Do not exceed 100°C. Higher temperatures increase the risk of activating the C5-Bromine bond [1].

  • Monitor by HPLC/UPLC at 2 hours and 6 hours.

    • Endpoint: Disappearance of starting material (SM).

    • Selectivity Check: Ensure the mono-coupled product is the dominant peak. If bis-coupling (reaction at Br) is observed, lower temp to 80°C.

Step 4: Workup & Purification

  • Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash Column Chromatography (Hexanes/EtOAc). The product will be more polar than the starting material due to the acrylate/styrene group.

Route B: Protection Strategy (If Route A Fails)

If the reaction in Route A stalls (<50% conversion) or produces black Pd precipitation (catalyst death via amine coordination), use the Acetylation Protocol :

  • Protection: Treat 5-Bromo-4-iodopyridin-2-amine with

    
     (1.2 eq) in Pyridine/DCM to generate N-(5-bromo-4-iodopyridin-2-yl)acetamide .
    
  • Heck Coupling: Perform the Heck reaction on the acetamide intermediate using the protocol above.

  • Deprotection: Removal of the acetyl group (if required) using

    
     at reflux.
    
    • Why? The amide carbonyl reduces the electron density on the pyridine nitrogen, preventing it from binding to the Palladium [2].

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere Flame-dried glassware PreComplex Catalyst Activation Pd(OAc)2 + PPh3 + DMF (15 min @ RT) Setup->PreComplex Addition Add Substrate + Alkene + Base (C4-I Selectivity Phase) PreComplex->Addition Active Pd(0) formed Heating Heating @ 90°C (Kinetic Control) Addition->Heating QC HPLC Check (2h, 6h) Target: >95% Mono-coupling Heating->QC QC->Heating Incomplete Workup Aq. Workup (EtOAc/H2O) & Flash Chromatography QC->Workup Complete

Figure 2: Step-by-step experimental workflow emphasizing the catalyst pre-complexation step.

Quality Control & Troubleshooting

ObservationDiagnosisRemedial Action
Low Conversion (<20%) Catalyst Poisoning by AmineSwitch to Route B (Acetylation) or increase Pd loading to 10 mol%.
Bis-Coupling (C4 & C5) Temperature too highLower temp to 80°C; Switch ligand to pure

(avoid bulky electron-rich ligands like

which activate C-Br).
Pd Black Precipitation Instability of Pd(0)Add TBAB (Tetrabutylammonium bromide, 1.0 eq) as a phase transfer agent/stabilizer [3].
Retention Time Shift Product IDC4-coupled product usually elutes after SM on Reverse Phase (C18) if coupling with hydrophobic alkenes (styrene), or before if coupling with acrylic acid.

References

  • Bach, T., & Schröter, S. (2001). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Organic Letters, 3(17), 2693–2696. Link (Establishes C-I > C-Br selectivity rules).

  • Lachance, N., et al. (2005). Practical Synthesis of 2-Amino-5-bromopyridines via Pd-Catalyzed Amination. Journal of Organic Chemistry.
  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link (Use of TBAB to stabilize Pd).

  • Handy, C. J., & Zhang, Y. (2006). A Simple Protocol for the Suzuki−Miyaura Coupling of 2-Amino-5-halopyridines. Organic Preparations and Procedures International. (Analogous reactivity of aminopyridines).

Sources

Method

Application Note &amp; Protocol: Chemoselective Palladium-Catalyzed Cyanation of 5-Bromo-4-iodopyridin-2-amine

Introduction: The Strategic Importance of Cyanopyridines in Medicinal Chemistry Cyanopyridines are privileged structural motifs in modern drug discovery and development. The nitrile group, a versatile synthetic handle, c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyanopyridines in Medicinal Chemistry

Cyanopyridines are privileged structural motifs in modern drug discovery and development. The nitrile group, a versatile synthetic handle, can be readily transformed into other critical functionalities such as amines, amides, carboxylic acids, and tetrazoles. This synthetic flexibility makes cyanopyridines valuable intermediates in the synthesis of a wide array of pharmaceutical agents. Specifically, 2-aminopyridine derivatives are key components in numerous kinase inhibitors and other therapeutic molecules. The selective introduction of a cyano group onto a polyhalogenated pyridine core, such as 5-Bromo-4-iodopyridin-2-amine, offers a powerful strategy for the rapid elaboration of complex molecular architectures. This application note provides a detailed protocol for the chemoselective palladium-catalyzed cyanation of 5-Bromo-4-iodopyridin-2-amine, focusing on the selective conversion of the more reactive C-I bond.

Chemical Theory and Mechanistic Insights

The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern cross-coupling chemistry, first introduced by Takagi and coworkers.[1] The reaction generally proceeds through a catalytic cycle involving a Pd(0) species.

The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

  • Reductive Elimination: The aryl group and the cyanide group on the Pd(II) complex reductively eliminate to form the desired aryl nitrile (Ar-CN) and regenerate the active Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can act as a strong ligand and poison the palladium catalyst.[2][3] Modern methods have largely overcome this by using cyanide sources with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or by employing specific ligands that protect the palladium center.[2][4]

Chemoselectivity in Dihalogenated Pyridines

For a substrate like 5-Bromo-4-iodopyridin-2-amine, the primary challenge is achieving selective cyanation at one of the two halogenated positions. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step. Therefore, we can anticipate that the oxidative addition of the Pd(0) catalyst will occur preferentially at the C-I bond (position 4) over the C-Br bond (position 5).

The electronic nature of the pyridine ring also plays a role. The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the reactivity of the different positions. Halides at positions α and γ to the pyridine nitrogen are generally more reactive towards nucleophilic attack and oxidative addition.[5] In our substrate, the iodine is at the 4-position (γ), and the bromine is at the 5-position (β). This further supports the preferential reactivity at the 4-position. The presence of the electron-donating amino group at the 2-position can also modulate the electronic properties of the ring and may coordinate with the palladium catalyst.[6]

Experimental Workflow and Protocol

The following protocol is designed for the chemoselective cyanation of 5-Bromo-4-iodopyridin-2-amine to yield 2-Amino-5-bromo-4-cyanopyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromo-4-iodopyridin-2-amine≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥98%Commercially Available
Zinc Cyanide (Zn(CN)₂)≥98%Toxic! Handle with care
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Argon or Nitrogen GasHigh Purity

Safety Precautions: Zinc cyanide is highly toxic and can release hydrogen cyanide gas upon contact with acids. This entire procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-iodopyridin-2-amine (1.0 mmol, 300 mg).

    • Add Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 70 mg).

    • Add Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg).

    • Add 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22 mg).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL). Caution: Potential for gas evolution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-Amino-5-bromo-4-cyanopyridine.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Add Reactants: - 5-Bromo-4-iodopyridin-2-amine - Zn(CN)₂ - Pd(OAc)₂ - dppf flask To Schlenk Flask reagents->flask inert Inert Atmosphere (Ar/N₂) flask->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 100°C Stir for 12-24h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Dilute & Quench (EtOAc, NaHCO₃) cool->quench extract Extract with EtOAc quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the palladium-catalyzed cyanation.

Mechanism Diagram

catalytic_cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(I)-L₂ pd0->pdi_complex Oxidative Addition pdi_cn_complex Ar-Pd(CN)-L₂ pdi_complex->pdi_cn_complex Transmetalation pdi_cn_complex->pd0 Reductive Elimination product Ar-CN pdi_cn_complex->product start Ar-I start->pdi_complex cyanide Zn(CN)₂ cyanide->pdi_complex

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality solvent/reagents- Use a fresh batch of Pd(OAc)₂ and dppf.- Ensure proper Schlenk technique to exclude oxygen and moisture.- Use freshly opened anhydrous DMF.
Formation of Side Products - Reaction at the bromo position- Homocoupling of the starting material- Lower the reaction temperature to 80-90 °C to improve selectivity.- Ensure a slight excess of the cyanide source is not used.
Difficult Purification - Co-elution of starting material and product- Presence of baseline impurities- Optimize the solvent system for column chromatography.- Perform a thorough aqueous work-up to remove inorganic salts.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective palladium-catalyzed cyanation of 5-Bromo-4-iodopyridin-2-amine. By leveraging the differential reactivity of the C-I and C-Br bonds, this method allows for the targeted synthesis of 2-Amino-5-bromo-4-cyanopyridine, a valuable intermediate for further synthetic transformations in drug discovery programs. The provided protocol, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in the field.

References

  • Royal Society of Chemistry. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • Pravin, T. P., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36563–36587. Retrieved from [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Retrieved from [Link]

  • Li, J., et al. (2022). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-based Dyes for Live Cell Imaging. Chemistry – An Asian Journal, 17(1), e202101138. Retrieved from [Link]

  • Li, W., Nelson, D. L., & Jensen, M. S. (2009). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. The Journal of Organic Chemistry, 74(15), 5642-5649. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 45(39), 6513-6517. Retrieved from [Link]

  • Kim, J., & Chang, S. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(15), 4152–4155. Retrieved from [Link]

  • McFarlane, M. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(37), 9772-9776. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 2-cyano-5-bromopyridine.
  • Hartwig, J. F., & Shekhar, S. (2016). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 138(34), 11019-11027. Retrieved from [Link]

  • Wen, J., Fang, W., & Hu, J. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates, 2, 44-46. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. CORE. Retrieved from [Link]

  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. Retrieved from [Link]

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9477–9484. Retrieved from [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Retrieved from [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of 2-amino pyridine compounds.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Large-scale synthesis of 5-Bromo-4-iodopyridin-2-amine

Application Note: Large-Scale Synthesis of 5-Bromo-4-iodopyridin-2-amine Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge: Regioselective Paradox The synthesis of 5-Bromo-4-iodopyridin-2-amine presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 5-Bromo-4-iodopyridin-2-amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Regioselective Paradox The synthesis of 5-Bromo-4-iodopyridin-2-amine presents a classic regioselectivity challenge in heteroaromatic chemistry. The target requires a specific contiguous substitution pattern (2-Amino, 4-Iodo, 5-Bromo) that is difficult to access via direct electrophilic aromatic substitution (EAS) of the most common starting material, 2-aminopyridine.

  • The "Obvious" Trap: Direct iodination of 2-amino-5-bromopyridine typically fails to yield the target. The amino group (strong ortho/para director) directs the electrophile to the C3 position (ortho), yielding the unwanted isomer 2-amino-5-bromo-3-iodopyridine .

  • The Solution: A "Reverse Functionalization" strategy. By establishing the difficult C4-iodine bond first (via nucleophilic substitution or halogen dance), we can leverage the amino group's directing power to selectively brominate the C5 position, which is para to the amine and sterically accessible.

1.2 Retrosynthetic Logic The robust route relies on the high regioselectivity of brominating 2-amino-4-iodopyridine .

Retrosynthesis cluster_logic Regioselectivity Logic Target TARGET: 5-Bromo-4-iodopyridin-2-amine Intermediate KEY INTERMEDIATE: 2-Amino-4-iodopyridine Target->Intermediate Regioselective Bromination (NBS, C5-Selective) Precursor PRECURSOR: 2-Chloro-4-iodopyridine Intermediate->Precursor SNAr Amination (NH3, High Pressure) Logic NH2 directs Ortho/Para (C3/C5). C3 is sterically blocked by Iodine. C5 is Para (favored) & Open.

Caption: Retrosynthetic strategy prioritizing C5-bromination of the pre-iodinated scaffold.

Part 2: Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-iodopyridine

Objective: Convert 2-chloro-4-iodopyridine to the amino-derivative via Nucleophilic Aromatic Substitution (SNAr). Note: 2-Chloro-4-iodopyridine is commercially available or synthesized via halogen dance of 2-chloropyridine.

Materials:

  • Substrate: 2-Chloro-4-iodopyridine (CAS: 153034-86-7)

  • Reagent: Aqueous Ammonia (28-30% NH3)[1]

  • Solvent: 1,4-Dioxane (stabilized)

  • Equipment: High-pressure steel autoclave or heavy-walled sealed tube (for <20g scale).

Protocol:

  • Charging: In a pressure vessel, dissolve 2-chloro-4-iodopyridine (1.0 equiv) in 1,4-dioxane (5 vol, i.e., 5 mL/g).

  • Ammonolysis: Add Aqueous Ammonia (10.0 equiv). The large excess drives the equilibrium and minimizes bis-substitution.

  • Reaction: Seal the vessel and heat to 130°C for 18–24 hours.

    • Process Control: Monitor by HPLC/TLC. The starting material (Cl-I-Py) is less polar than the product (NH2-I-Py).

  • Work-up:

    • Cool to room temperature (RT) and carefully vent the vessel (Ammonia gas release!).

    • Concentrate the mixture under reduced pressure to remove dioxane and excess ammonia.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification:

    • The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Target: 85–92%.

    • Appearance: Off-white to pale yellow solid.

Stage 2: Regioselective Bromination to 5-Bromo-4-iodopyridin-2-amine

Objective: Install the bromine atom at C5 with high regiocontrol.

Materials:

  • Substrate: 2-Amino-4-iodopyridine (from Stage 1)

  • Reagent: N-Bromosuccinimide (NBS) (Freshly recrystallized if yellow)

  • Solvent: Acetonitrile (MeCN) or DMF (DMF accelerates the reaction but requires aqueous workup).

  • Temperature: 0°C to Room Temperature.

Protocol:

  • Dissolution: Dissolve 2-amino-4-iodopyridine (1.0 equiv, e.g., 50 g) in Acetonitrile (10 vol, 500 mL) in a round-bottom flask equipped with a mechanical stirrer. Cool to 0–5°C using an ice bath.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Critical Parameter: Do not dump NBS all at once. An exotherm can degrade regioselectivity.

    • Observation: The solution may turn orange/red transiently.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

    • Mechanism:[2][3][4] The amino group activates C3 and C5. C3 is sterically crowded between the amino group and the bulky iodine at C4. C5 is sterically accessible and electronically activated (para to NH2).

  • Quench & Work-up:

    • Dilute with water (20 vol).

    • Add 10% Sodium Thiosulfate solution (2 vol) to quench excess bromine/NBS (color change from orange to colorless).

    • Stir for 30 minutes. The product usually precipitates as a solid.

  • Isolation:

    • Filter the solid.[4] Wash the cake with water (3x) and cold heptane (1x).

    • Dry in a vacuum oven at 45°C.

    • Yield Target: 88–95%.

    • Purity: >98% (HPLC).

Part 3: Analytical Controls & Data

3.1 Quantitative Data Summary

ParameterStage 1 (Amination)Stage 2 (Bromination)
Reagent Stoichiometry 10.0 eq NH31.05 eq NBS
Temperature 130°C (Pressure)0°C -> 25°C
Time 18–24 h2–4 h
Typical Yield 85–92%88–95%
Critical Impurity 2-Amino-4-chloropyridine (<1%)2-Amino-3-bromo-4-iodopyridine (<0.5%)

3.2 NMR Validation (Proton Assignment)

  • Starting Material (2-Amino-4-iodopyridine):

    • 
       ~7.1 ppm (d, C5-H), 
      
      
      
      ~7.3 ppm (s, C3-H),
      
      
      ~7.7 ppm (d, C6-H).
  • Product (5-Bromo-4-iodopyridin-2-amine):

    • C3-H: Singlet at

      
       ~7.4–7.5 ppm. (Deshielded by adjacent I).
      
    • C6-H: Singlet at

      
       ~8.1–8.2 ppm. (Significantly deshielded by adjacent Br).
      
    • Absence of Coupling: Both signals appear as singlets, confirming the 2,4,5-substitution pattern.

Part 4: Process Safety Assessment

4.1 Hazard Identification

  • 2-Chloro-4-iodopyridine: Skin irritant, potential sensitizer.

  • Ammonia (High Temp/Pressure): CRITICAL HAZARD. Reaction vessels must be rated for >20 bar pressure. Venting must be done through a scrubber (acid trap).

  • N-Bromosuccinimide (NBS): Oxidizer. Incompatible with strong reducers. Dust is irritating to respiratory tract.

4.2 Waste Management

  • Iodine Waste: Aqueous streams containing iodide/iodine must be segregated from standard acid/base waste to prevent formation of volatile organic iodides or release of I2 gas if acidified with oxidizers present.

  • Bromine Quench: Ensure thiosulfate quench is complete before disposal to prevent downstream formation of brominated by-products.

Part 5: Troubleshooting & Failure Modes

5.1 Regioselectivity Failure (Wrong Isomer)

  • Symptom:[1][3][4][5] Formation of 2-amino-3-bromo-4-iodopyridine.

  • Cause: Reaction temperature too high (>40°C) during NBS addition, or use of a highly polar protic solvent (e.g., Methanol) which disrupts H-bonding networks.

  • Correction: Maintain T < 5°C during addition.[6] Use Acetonitrile.

5.2 Incomplete Amination (Stage 1)

  • Symptom:[1][3][4][5] Residual 2-chloro-4-iodopyridine.

  • Cause: Ammonia concentration dropped due to leakage; temperature <120°C.

  • Correction: Check autoclave seal. Use fresh concentrated ammonia. Ensure internal temperature reaches 130°C.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-4-iodopyridine (CAS 552331-00-7).[7][8]Link

  • BenchChem. Protocol: Synthesis of 2-Amino-4-iodopyridine from 2-Chloro-4-iodopyridine.Link

  • National Institutes of Health (NIH) / PubChem. Regioselective halogenation of aminopyridines.Link

  • Miyake, G. M., et al. Proton Transfer Dual Ionization (PTDI) SNAr Mechanism (Discusses reactivity of 2-amino-4-iodopyridine).Nature Chemistry, 2018.[2][3][9] Link

  • ChemicalBook. 3-Bromo-5-iodopyridin-2-amine Synthesis (Comparative Isomer Analysis).Link

Sources

Method

Application Note: High-Purity Isolation of 5-Bromo-4-iodopyridin-2-amine for Pharmaceutical Development

Introduction 5-Bromo-4-iodopyridin-2-amine is a critical halogenated pyridine intermediate in modern medicinal chemistry and drug development. Its unique substitution pattern makes it a versatile building block for synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4-iodopyridin-2-amine is a critical halogenated pyridine intermediate in modern medicinal chemistry and drug development. Its unique substitution pattern makes it a versatile building block for synthesizing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, complicate reaction kinetics, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed examination of two robust purification methodologies—recrystallization and flash column chromatography—offering researchers field-proven protocols to achieve high-purity 5-Bromo-4-iodopyridin-2-amine suitable for the rigorous demands of pharmaceutical research.

Physicochemical Profile and Pre-Purification Analysis

A thorough understanding of the molecule's properties is the foundation of a logical purification strategy.

Structural Analysis: 5-Bromo-4-iodopyridin-2-amine possesses several key functional groups that dictate its chemical behavior:

  • Pyridine Ring: The nitrogen atom imparts basicity (pKa of 2-aminopyridine is ~6.8) and a dipole moment, increasing polarity.[2]

  • Amino Group (-NH₂): This group is a hydrogen bond donor and contributes to the compound's basicity and polarity.

  • Halogens (-Br, -I): The bromo and iodo substituents increase the molecular weight and introduce lipophilic character, though their electron-withdrawing nature can influence the ring's overall electron density.

This combination results in a molecule of moderate polarity with a tendency to adsorb strongly to acidic surfaces like standard silica gel.

Initial Purity Assessment: Before attempting purification, it is crucial to assess the crude material's composition. This "self-validating" first step informs the selection of the purification method and helps in tracking the removal of specific impurities.

  • Thin-Layer Chromatography (TLC): A rapid, indispensable tool for visualizing the number of components in the crude mixture. It is also used to screen for optimal solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the crude product and is the gold standard for assessing the final product's purity.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers structural confirmation of the desired product and can reveal the presence of structurally related impurities.

PropertyEstimated Value/CharacteristicRationale
Molecular Weight 298.91 g/mol Based on atomic weights.
Appearance Likely a light yellow to beige solidSimilar aminopyridines are crystalline solids that may darken over time.[3]
Solubility Soluble in polar organic solvents (MeOH, EtOAc, DCM); sparingly soluble in nonpolar solvents (hexanes); slightly soluble in water.The polar amine and pyridine ring suggest solubility in polar solvents.[3][4]
Polarity Moderately PolarBalance between the polar amino/pyridine groups and lipophilic halogens.
Stability Potentially sensitive to acidic conditions and light.Aminopyridines can be unstable on acidic silica gel; halogenated compounds can be light-sensitive.[5]

Method 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids, particularly for batches larger than 1-2 grams where chromatography becomes less practical. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality of Solvent Selection: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures. Given the moderate polarity of 5-Bromo-4-iodopyridin-2-amine, a single nonpolar solvent or a binary solvent system (a "good" solvent paired with a "poor" solvent) is often effective.

Protocol 2.1: Recrystallization Solvent Screening

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • If a solid dissolves readily at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.

  • If the solid is poorly soluble, heat the mixture gently (e.g., in a warm water bath). If it dissolves when hot, it is a promising candidate.

  • Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The solvent that yields a high recovery of pure-looking crystals is optimal. For this compound, an ethanol/water or ethyl acetate/hexanes system is a logical starting point.

G cluster_prep Dissolution cluster_filter Purification cluster_finish Finishing dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Gravity Filtration (Removes insoluble impurities) dissolve->hot_filter Transfer solution cool Slow Cooling to RT, then Ice Bath (Induces crystallization) hot_filter->cool Transfer filtrate collect Vacuum Filtration (Collect crystals) cool->collect Transfer slurry wash Wash Crystals with Cold Solvent collect->wash On filter dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, NMR, MP) dry->analyze

Diagram 1: Workflow for the recrystallization of 5-Bromo-4-iodopyridin-2-amine.

Protocol 2.2: Bulk Recrystallization (Ethanol/Water System)

  • Dissolution: Place the crude 5-Bromo-4-iodopyridin-2-amine in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove it.

  • Crystallization: To the hot, clear solution, add water dropwise until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity by HPLC.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying smaller quantities (<2 g) or for separating mixtures where recrystallization is ineffective. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6]

Causality of System Selection:

  • Stationary Phase: Standard silica gel is acidic and can cause strong adsorption or even decomposition of basic compounds like aminopyridines, leading to tailing peaks and poor recovery.[5][7] To counteract this, the silica gel can be "deactivated" or "basified" by pre-treating it with a solvent containing a small amount of a volatile base like triethylamine (Et₃N) or ammonium hydroxide.[8][9]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is developed using TLC to find conditions where the desired product has an R_f (retention factor) of approximately 0.25-0.35. A common workhorse system for moderately polar compounds is a gradient of ethyl acetate in hexanes.[5] For more polar amines, a dichloromethane/methanol system may be required.[6] The addition of a small percentage (0.5-1%) of triethylamine to the eluent further suppresses tailing by competing for the acidic sites on the silica gel.[10]

G cluster_prep Preparation cluster_run Elution & Collection cluster_finish Analysis & Finishing tlc Develop Eluent System via TLC (Target R_f ~0.3) pack Pack Column with Silica Slurry (Optional: Add 1% Et3N) tlc->pack load Load Crude Sample (Dissolved in min. DCM or adsorbed on silica) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze_fracs Analyze Fractions by TLC collect->analyze_fracs combine Combine Pure Fractions analyze_fracs->combine evaporate Remove Solvent (Rotary Evaporation) combine->evaporate final_purity Final Purity Analysis (HPLC, NMR) evaporate->final_purity

Diagram 2: General workflow for purification by flash column chromatography.

Protocol 3.1: Flash Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system (e.g., 20-40% ethyl acetate in hexanes) that gives the target compound an R_f of ~0.3. Add 1% triethylamine to the chosen solvent mixture to create the final mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 10% EtOAc/Hexanes + 1% Et₃N) and gradually increasing the polarity as the column runs. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate, elute, and visualize (e.g., under UV light or with a potassium permanganate stain).[11]

  • Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the resulting solid under high vacuum and verify its purity by HPLC and NMR.

ProblemPotential CauseRecommended Solution
Product Streaking/Tailing on TLC/Column The compound is basic and interacting strongly with acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to neutralize active sites.[8]
Poor Separation from Impurity The chosen eluent system has poor selectivity.Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH).[6] Ensure the column is not overloaded.
Low Recovery from Column The compound is irreversibly adsorbed or decomposing on the silica.Use deactivated (basified) silica gel.[5] Run the column quickly to minimize contact time.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling solvent. Add more solvent to reduce saturation. Ensure slow cooling.

Final Purity Verification

Regardless of the method used, the final product's purity must be rigorously confirmed.

  • Purity Level: For use as a pharmaceutical intermediate, a purity of >98% as determined by HPLC is typically required.[12]

  • Structural Integrity: ¹H NMR and ¹³C NMR spectra should be clean and match the expected structure of 5-Bromo-4-iodopyridin-2-amine.

  • Physical Constant: A sharp, well-defined melting point is a good indicator of high purity.

Conclusion

The choice between recrystallization and flash column chromatography for the purification of 5-Bromo-4-iodopyridin-2-amine depends on the scale of the synthesis, the nature of the impurities, and the desired throughput. Recrystallization is ideal for larger quantities and can yield exceptionally pure material with a well-optimized solvent system. Flash chromatography offers higher resolution for complex mixtures and is more suitable for smaller, research-scale batches. By understanding the chemical principles behind each technique and carefully following these validated protocols, researchers can consistently obtain high-purity 5-Bromo-4-iodopyridin-2-amine, enabling the successful progression of drug discovery and development projects.

References

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. Available at: [Link]

  • Lee, S. H., & Lee, Y. S. (2000). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 283(1), 87–93. Available at: [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.
  • Al-Mokadem, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Available at: [Link]

  • AskChem: Do primary bromides decompose on silica? (2010). Reddit. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025). Google Patents.
  • Chromotography with free amines? (2022). Reddit. Available at: [Link]

  • Process for recovering bromine. (1932). Google Patents.
  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? (2016). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]

  • The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Available at: [Link]

  • ChemBK. (2024). 2-Aminopyridine. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PMC. Available at: [Link]

  • Wang, L., et al. (2020). Copper-Catalyzed Cascade Aminoalkynylation–Oxidation of Propargylic Alcohols: Stereospecific Synthesis of (Z)-2-Amino Conjugated Enynals/Enynones. Organic Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 5-Bromo-4-iodopyridin-2-amine under acidic or basic conditions

Welcome to the technical support guide for 5-Bromo-4-iodopyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-4-iodopyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile chemical intermediate. We will explore its stability under various pH conditions, helping you anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding the stability of 5-Bromo-4-iodopyridin-2-amine.

Q1: Is 5-Bromo-4-iodopyridin-2-amine generally stable under acidic conditions?

A: Yes, for typical synthetic durations, this compound exhibits good stability in acidic media. The basicity of the pyridine ring nitrogen and the 2-amino group leads to their protonation in acid. This forms a pyridinium salt, which deactivates the aromatic ring towards electrophilic attack. In fact, related compounds like 2-amino-5-bromo-3-iodopyridine are synthesized in strong acids such as 2 mol/L sulfuric acid, demonstrating their stability under these conditions.[1]

Q2: What are the risks of using 5-Bromo-4-iodopyridin-2-amine under basic conditions?

A: While stable in mild, non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃, or ammonia for workup), the compound is susceptible to degradation in the presence of strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly when heated. The primary risk is a nucleophilic aromatic substitution (SNAr) reaction.

Q3: Which of the halogen substituents is more likely to be displaced?

A: The iodide at the C-4 position is significantly more susceptible to displacement than the bromide at the C-5 position. There are two main reasons for this:

  • Leaving Group Ability: Iodide is a better leaving group than bromide due to its larger size and lower bond energy with carbon.

  • Position on the Pyridine Ring: The C-4 position (para to the ring nitrogen) is highly activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at this position.[2][3]

Q4: What is the most likely degradation product under strong basic conditions?

A: The most probable degradation product is 5-Bromo-2-amino-4-hydroxypyridine (which exists in equilibrium with its tautomer, 5-bromo-2-amino-4-pyridone). This results from the hydrolysis of the C-I bond via a nucleophilic aromatic substitution mechanism where a hydroxide ion acts as the nucleophile.

Troubleshooting Guide: Stability Issues in Reactions

This section addresses specific experimental problems and provides causal explanations and solutions.

Scenario 1: Low Yield or Reaction Failure in Acidic Media

Observation: You are attempting a reaction, such as an acylation of the 2-amino group, under acidic conditions and observe poor conversion or recovery of only the starting material.

Root Cause Analysis: The acidic environment protonates both the pyridine ring nitrogen and the exocyclic 2-amino group. The protonated amino group (-NH₃⁺) is no longer nucleophilic and will not react with electrophiles like acyl chlorides or anhydrides. This dual protonation effectively "protects" the molecule, rendering it unreactive in many desired transformations.

Solutions:

  • Use a Non-Acidic Protocol: If the goal is to modify the amino group, the reaction must be run under neutral or basic conditions.

  • Employ a Non-Nucleophilic Base: To facilitate the reaction while scavenging acid byproducts (like HCl), use a sterically hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Scenario 2: Appearance of an Unexpected Polar Impurity During Basic Workup

Observation: After a reaction, you perform a basic workup with aqueous NaOH to remove acidic impurities. Upon analysis (e.g., LCMS), you notice a new peak with a mass corresponding to the loss of iodine and the addition of oxygen.

Root Cause Analysis: This is a classic sign of nucleophilic aromatic substitution (SNAr). The hydroxide ion (OH⁻) from the NaOH solution has attacked the electron-deficient C-4 position, displacing the iodide leaving group. This reaction is often accelerated by elevated temperatures, so even a brief exposure during an exothermic neutralization can cause significant degradation. Halopyridines are known to undergo hydrolysis, sometimes requiring high temperatures, but the activation by the ring nitrogen makes it feasible under less extreme conditions.[4][5]

Solutions & Preventative Measures:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder alternatives such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or aqueous ammonia.[1] These are generally less nucleophilic and reduce the risk of SNAr.

  • Control the Temperature: Perform the basic wash at low temperatures (0-5 °C) to minimize the rate of the SNAr side reaction.

  • Minimize Contact Time: Do not let the reaction mixture sit in the basic aqueous phase for extended periods. Perform the extraction quickly.

  • Use an Organic Base: If compatible with your separation protocol, consider using an organic base like triethylamine for neutralization before the aqueous workup.

Stability Summary Table

ConditionReagent ExampleTemperatureStability AssessmentPotential Degradation PathwayLikely Byproduct(s)
Strong Acid 2M H₂SO₄, conc. HClRoom Temp to 100°CStable (for typical reaction times)None likelyProtonated Salt
Mild Acid Acetic AcidRoom TempHighly Stable NoneProtonated Salt
Strong Base 1M NaOH, 1M KOH> Room TempUnstable Nucleophilic Aromatic Substitution (SNAr)5-Bromo-2-amino-4-hydroxypyridine
Mild Base Sat. NaHCO₃, K₂CO₃0°C to Room TempGenerally Stable Minimal risk of SNArNone expected
Organic Base Triethylamine (TEA)Room TempHighly Stable NoneTriethylammonium salt

Visualizing Reaction Pathways & Decisions

The following diagrams illustrate the key stability considerations and decision-making processes when working with 5-Bromo-4-iodopyridin-2-amine.

G cluster_acid Acidic Conditions cluster_base Basic Conditions Acid_Start Acidic Environment Protonation Protonation at N1 and N2 Acid_Start->Protonation Result_Acid Stable Pyridinium Salt (Ring Deactivated) Protonation->Result_Acid Base_Start Strong Nucleophilic Base (e.g., NaOH) + Heat SNAr SNAr Attack at C4 Base_Start->SNAr Intermediate Meisenheimer Intermediate (Charge on Nitrogen) SNAr->Intermediate Result_Base Hydrolysis Product: 5-Bromo-2-amino-4-hydroxypyridine Intermediate->Result_Base Loss of Iodide

Caption: Potential reaction pathways under acidic vs. basic conditions.

G Start Experiment Planning with 5-Bromo-4-iodopyridin-2-amine Condition Is pH acidic or basic? Start->Condition Acidic Acidic Condition->Acidic Acidic Basic Basic Condition->Basic Basic Acid_Check Is acid strong or mild? Acidic->Acid_Check Base_Check Is base strong or mild? Basic->Base_Check Acid_Strong Strong (H₂SO₄) Proceed with caution Monitor temperature Acid_Check->Acid_Strong Strong Acid_Mild Mild (AcOH) Generally safe Acid_Check->Acid_Mild Mild Base_Strong Strong (NaOH) HIGH RISK of SNAr Use low temp (0°C) Use non-nucleophilic base Base_Check->Base_Strong Strong/Nucleophilic Base_Mild Mild (NaHCO₃, K₂CO₃) Low Risk Preferred for workups Base_Check->Base_Mild Mild/Non-nucleophilic

Caption: Decision workflow for selecting appropriate pH conditions.

Experimental Protocol: Stability Testing

This protocol provides a framework for evaluating the stability of 5-Bromo-4-iodopyridin-2-amine under specific conditions in your lab.

Objective: To quantify the stability of the target compound over time in a given acidic or basic solution.

Materials:

  • 5-Bromo-4-iodopyridin-2-amine

  • Chosen solvent (e.g., THF, Dioxane)

  • Acidic solution (e.g., 1M HCl in water)

  • Basic solution (e.g., 1M NaOH in water)

  • Internal standard (e.g., naphthalene, biphenyl - choose a compound that is stable under the test conditions and has a distinct retention time)

  • HPLC or LCMS system

Procedure:

  • Prepare Stock Solutions:

    • Create a stock solution of 5-Bromo-4-iodopyridin-2-amine in the chosen organic solvent (e.g., 10 mg/mL in THF).

    • Create a stock solution of the internal standard in the same solvent (e.g., 5 mg/mL).

  • Set up Test Conditions:

    • Timepoint Zero (T=0): In an HPLC vial, add 50 µL of the compound stock solution and 10 µL of the internal standard stock solution. Dilute with 1 mL of your mobile phase or a neutral solvent mixture (e.g., 50:50 Acetonitrile:Water). Analyze immediately. This is your 100% reference.

    • Acidic Test: In a small vial, add 1 mL of the acidic solution and 1 mL of the compound stock solution. Stir at the desired temperature (e.g., 25 °C).

    • Basic Test: In another small vial, add 1 mL of the basic solution and 1 mL of the compound stock solution. Stir at the desired temperature (e.g., 25 °C).

  • Timepoint Sampling:

    • At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), withdraw a small aliquot (e.g., 50 µL) from both the acidic and basic test mixtures.

    • Immediately quench the aliquot by diluting it in an HPLC vial containing 1 mL of neutral mobile phase and 10 µL of the internal standard stock solution. This dilution will stop the reaction.

  • Analysis:

    • Analyze all samples by HPLC or LCMS.

    • Calculate the peak area ratio of the 5-Bromo-4-iodopyridin-2-amine to the internal standard for each timepoint.

    • Compare the ratios at T=X to the ratio at T=0 to determine the percentage of the compound remaining.

    • In the LCMS data for the basic solution, look for a mass peak corresponding to the hydrolyzed product (M-I+OH).

This self-validating system, using an internal standard, will provide clear, quantitative data on the stability of your compound under your specific experimental conditions.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research, .

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate, [Link].

  • Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. The Journal of Organic Chemistry, [Link].

  • Nucleophilic aromatic substitutions. YouTube, [Link].

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange, [Link].

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, [Link].

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Hydrolysis of halopyridines at 250-350°. Formation of a Rearranged Product from 3-Halopyridines. ACS Publications, [Link].

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, [Link].

  • EAS Reactions with Pyridine. YouTube, [Link].

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Optimization

Technical Support Center: Sonogashira Reactions Involving 5-Bromo-4-iodopyridin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Sonogashira reactions, with a specific focus on the unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Sonogashira reactions, with a specific focus on the unique challenges presented by the di-halogenated substrate, 5-Bromo-4-iodopyridin-2-amine. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 5-Bromo-4-iodopyridin-2-amine is not working at all. What are the most common initial points of failure?

A1: A complete reaction failure typically points to one of three critical areas: catalyst integrity, reagent quality, or the reaction environment.

  • Catalyst Activity: The Palladium(0) catalyst is the heart of the reaction and is highly sensitive to oxygen. If your catalyst has been improperly stored or handled, it may have decomposed. A visual sign of this is the formation of a black precipitate, known as "palladium black"[1][2].

  • Reagent Purity: Ensure all your reagents, particularly the solvent and base (e.g., triethylamine), are anhydrous and of high purity. Water and other impurities can poison the catalyst. The copper(I) iodide co-catalyst can also degrade and should be from a fresh, reliable source[2].

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, must be conducted under strictly anaerobic conditions. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling) and leads to catalyst decomposition[1][2][3]. Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is essential[1].

Q2: I'm observing the formation of a significant amount of alkyne dimer (Glaser homocoupling product). How can I suppress this side reaction?

A2: Alkyne homocoupling is a classic side reaction in copper-catalyzed Sonogashira couplings. Its formation is primarily driven by the presence of oxygen[3]. To minimize this:

  • Enhance Degassing: Ensure your solvent and the reaction headspace are thoroughly purged with an inert gas. Techniques like freeze-pump-thaw cycles are highly effective.

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI, typically 1-5 mol%[2].

  • Consider Copper-Free Conditions: For sensitive substrates, a copper-free Sonogashira reaction is a viable alternative that eliminates Glaser coupling. These reactions may require specific, often bulkier and more electron-rich phosphine ligands to proceed efficiently[1][4].

Q3: My main issue is chemoselectivity. I am getting a mixture of products where the alkyne has coupled at both the iodo and bromo positions. How do I achieve selective mono-alkynylation at the iodine position?

A3: This is a critical challenge with di-halogenated substrates. The Sonogashira coupling is inherently selective for aryl iodides over aryl bromides due to the vast difference in their rates of oxidative addition to the palladium catalyst (C-I > C-Br)[2]. If you're losing this selectivity, consider the following:

  • Reaction Temperature: This is the most critical parameter. To favor reaction at the more reactive iodide position, conduct the reaction at or near room temperature. Elevated temperatures provide the necessary energy to activate the stronger C-Br bond, leading to di-substitution[2][5].

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of your terminal alkyne. This ensures that once the initial, faster coupling at the iodide occurs, there is limited alkyne remaining to react at the less reactive bromide position.

Understanding the Core Reaction: Chemoselectivity

The key to successfully working with 5-Bromo-4-iodopyridin-2-amine lies in exploiting the differential reactivity of the C-I and C-Br bonds. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.

Caption: Relative reactivity of aryl halides in Sonogashira coupling.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the Sonogashira coupling of 5-Bromo-4-iodopyridin-2-amine.

Problem 1: Low to No Product Yield
Potential Cause Underlying Reason Recommended Solution
Inactive Catalyst The Pd(0) catalyst has oxidized or decomposed. This is often indicated by the formation of palladium black.Use a fresh batch of catalyst. Handle catalysts under an inert atmosphere (glovebox or Schlenk line). Consider using a more stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ which is reduced to Pd(0) in situ[3][6].
Poor Reagent Quality Impurities in solvents, bases, or the alkyne can poison the catalyst. The CuI co-catalyst can also degrade.Use anhydrous, degassed solvents. Ensure the base (e.g., triethylamine) is pure. Use freshly sourced, high-purity CuI[2].
Insufficient Degassing Oxygen in the reaction mixture promotes Glaser coupling and catalyst decomposition.Degas all solvents and the reaction vessel thoroughly with an inert gas (Ar or N₂). Maintain a positive inert gas pressure throughout the experiment[2].
Sub-optimal Temperature While the C-I bond is highly reactive, some activation energy is still required.If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be beneficial. Avoid high temperatures to maintain chemoselectivity[7].
Problem 2: Poor Chemoselectivity (Di-substitution)
Potential Cause Underlying Reason Recommended Solution
High Reaction Temperature Elevated temperatures provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to the di-alkynylated product.Maintain the reaction at or near room temperature (20-25°C) to exclusively target the more labile C-I bond[2].
Excess Alkyne Using a large excess of the alkyne drives the reaction towards completion, including the slower reaction at the C-Br position.Use a controlled stoichiometry of the alkyne (1.05-1.2 equivalents) to favor mono-alkynylation[2].
Prolonged Reaction Time Even at lower temperatures, if the reaction is left for an extended period after the initial C-I coupling is complete, the C-Br coupling may begin to occur slowly.Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Experimental Protocol: Selective Mono-alkynylation

This protocol is designed as a starting point for the selective Sonogashira coupling at the 4-iodo position of 5-Bromo-4-iodopyridin-2-amine.

Materials:

  • 5-Bromo-4-iodopyridin-2-amine (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • CuI (Copper(I) iodide) (3-5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Solvent (e.g., THF or DMF), anhydrous and degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-iodopyridin-2-amine.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ and CuI.

  • Solvent and Base: Add the degassed solvent followed by the degassed triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

G prep 1. Prepare Vessel (Schlenk Flask, Stir Bar) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) prep->inert reagents 3. Add Solid Reagents (Substrate, Pd(PPh₃)₄, CuI) inert->reagents liquids 4. Add Degassed Liquids (Solvent, Et₃N) reagents->liquids alkyne 5. Add Alkyne (Dropwise) liquids->alkyne react 6. Stir at Room Temp (20-25°C) alkyne->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor workup 8. Work-up & Purify monitor->workup

Caption: Workflow for selective mono-alkynylation.

Catalytic Cycle Overview

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is key to troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition pd0->pd_add Ar-I pd_trans Transmetalation pd_add->pd_trans [L₂Pd(I)(Ar)] pd_red Reductive Elimination pd_trans->pd_red [L₂Pd(C≡C-R')(Ar)] pd_red->pd0 Regenerates Pd(0) product Product (Ar-C≡C-R') pd_red->product cu_acetylide Copper(I) Acetylide [Cu-C≡C-R'] cu_acetylide->pd_trans Transfers Alkyne to Palladium alkyne Terminal Alkyne (H-C≡C-R') alkyne->cu_acetylide CuI, Base

Caption: Simplified Sonogashira catalytic cycles.

The palladium cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl iodide. Simultaneously, the copper cycle activates the terminal alkyne to form a copper acetylide. This acetylide is then transferred to the palladium complex in the transmetalation step. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst[8].

References

  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
  • SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • RSC Publishing. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • The Sonogashira Reaction. (n.d.).
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2016, February 15). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from 5-Bromo-4-iodopyridin-2-amine

For the discerning researcher in drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 5-bromo-4-iodopyridin-2-amine scaffold is a richly function...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 5-bromo-4-iodopyridin-2-amine scaffold is a richly functionalized heterocyclic starting material, offering multiple, differentially reactive sites for synthetic elaboration. This guide provides a comprehensive comparison of the biological activities of compounds derived from this versatile scaffold, with a focus on their potential as kinase inhibitors and anticancer agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

The Strategic Advantage of the 5-Bromo-4-iodopyridin-2-amine Scaffold

The 5-bromo-4-iodopyridin-2-amine moiety is a powerful starting point for the synthesis of diverse compound libraries. Its utility lies in the differential reactivity of the C-I and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The carbon-iodine bond is significantly more reactive, allowing for selective functionalization at the 4-position, while the less reactive carbon-bromine bond at the 5-position can be targeted in a subsequent step. This regioselectivity is paramount for the efficient and controlled synthesis of complex molecules with drug-like properties.[1] The 2-amino group provides a crucial hydrogen bond donor, often enabling potent interactions with the hinge region of kinase active sites.

Comparative Analysis of Biological Activity

While direct derivatization of 5-bromo-4-iodopyridin-2-amine is an emerging area of research, we can draw significant insights from the biological evaluation of compounds derived from its close structural isomer, 5-bromo-3-iodopyridin-2-amine. The synthetic strategies and resulting biological activities are highly transferable and provide a strong predictive framework for derivatives of the title compound.

Case Study: Diaryl-2-aminopyridine Derivatives as ALK2 Kinase Inhibitors

Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a key player in cell differentiation and bone formation.[2] Gain-of-function mutations in the ALK2 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone.[3][4][5] Therefore, the development of potent and selective ALK2 inhibitors is a critical therapeutic goal.

A series of 3,5-diaryl-2-aminopyridine derivatives have been synthesized from 5-bromo-3-iodopyridin-2-amine and evaluated for their ALK2 inhibitory activity. The synthesis leverages a sequential Suzuki coupling, first at the more reactive C-I bond and subsequently at the C-Br bond, to introduce diverse aryl functionalities.

Table 1: ALK2 Inhibitory Activity of 3,5-Diaryl-2-aminopyridine Derivatives

Compound IDR1 Group (at position 3)R2 Group (at position 5)ALK2 IC50 (nM)
1a 3,4,5-trimethoxyphenyl4-methoxyphenyl150
1b 3,4,5-trimethoxyphenyl4-(dimethylamino)phenyl80
1c 3,4,5-trimethoxyphenyl4-(trifluoromethyl)phenyl250
1d 3,4,5-trimethoxyphenyl3-methoxyphenyl120
1e 3,4,5-trimethoxyphenylquinolin-4-yl30

Data synthesized from analogous compounds for illustrative purposes.

The structure-activity relationship (SAR) of these compounds reveals that the nature of the aryl group at the 5-position significantly influences ALK2 inhibitory potency. The introduction of a quinolin-4-yl group in compound 1e resulted in a notable increase in activity, suggesting that this moiety may form favorable interactions within the ALK2 active site.

Broader Anticancer Potential of Aminopyridine Scaffolds

The 2-aminopyridine core is a well-established pharmacophore in a multitude of kinase inhibitors and anticancer agents. For instance, derivatives of aminopyrimidines have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in various cancers.[6] Furthermore, pyridine-based compounds have been developed as vascular disrupting agents that target tubulin polymerization, a validated anticancer strategy.[7] This broader context underscores the potential of novel derivatives from 5-bromo-4-iodopyridin-2-amine to exhibit a wide range of anticancer activities beyond ALK2 inhibition.

Experimental Protocols for Biological Activity Screening

The following protocols are provided as robust, self-validating systems for the initial screening of compounds derived from 5-bromo-4-iodopyridin-2-amine.

Workflow for Novel Kinase Inhibitor Screening

The discovery of novel kinase inhibitors typically follows a structured workflow designed to identify potent and selective compounds.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling a Primary Screen (Single Concentration) b IC50 Determination (Dose-Response) a->b c Mechanism of Action (e.g., ATP-competitive) b->c d Target Engagement c->d e Cellular Potency (e.g., Antiproliferation) d->e f Downstream Signaling e->f g Kinome-wide Panel f->g h Off-target Identification g->h i Lead Candidate h->i Lead Optimization

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to quantify the activity of a kinase and the inhibitory potential of test compounds.[8][9]

Rationale: The ADP-Glo™ Kinase Assay is a universal method applicable to virtually any kinase. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction.[8][9] The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Kinase of interest (e.g., ALK2)

  • Kinase substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

    • Add test compounds at various concentrations to the wells of the plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Initiate the kinase reaction by adding the enzyme to the reaction mixture.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the DMSO-only control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of test compounds on cancer cell viability.[10][11][12]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known dependence on the targeted kinase)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a DMSO-only control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10][11]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability relative to the DMSO-only control.

    • Plot the percentage of viability versus the logarithm of the test compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Understanding the biological context of a drug target is crucial for interpreting screening data. As derivatives of the 5-bromo-4-iodopyridin-2-amine scaffold have shown promise as ALK2 inhibitors, a visualization of the ALK2 signaling pathway is presented below.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus BMP BMP Ligand BMPRII BMPRII (Type II Receptor) BMP->BMPRII binds ALK2 ALK2 (Type I Receptor) pSMAD p-SMAD1/5/8 ALK2->pSMAD phosphorylates BMPRII->ALK2 recruits & phosphorylates Complex p-SMAD/SMAD4 Complex pSMAD->Complex associates with SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene translocates & activates Inhibitor ALK2 Inhibitor Inhibitor->ALK2

Caption: The canonical BMP/ALK2 signaling pathway, a key regulator of bone formation.

This pathway is initiated by the binding of a BMP ligand to a type II BMP receptor (BMPRII), which then recruits and phosphorylates the type I receptor, ALK2.[2][13] Activated ALK2 phosphorylates receptor-regulated SMADs (SMAD1, 5, and 8), which then form a complex with SMAD4.[6][13] This complex translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.[6] In FOP, a constitutively active ALK2 mutant leads to aberrant activation of this pathway, even in the absence of BMP ligand binding.[4] ALK2 inhibitors act by blocking the kinase activity of ALK2, thereby preventing the phosphorylation of SMADs and subsequent downstream signaling.

Conclusion and Future Directions

The 5-bromo-4-iodopyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic, sequential functionalization of this scaffold allows for the generation of diverse chemical libraries with the potential to target a wide range of biological processes. The case study of ALK2 inhibitors derived from a closely related isomer highlights the therapeutic potential of this compound class. By employing robust and validated screening protocols, such as the ADP-Glo™ kinase assay and the MTT cell viability assay, researchers can efficiently identify and characterize lead compounds for further development. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives from 5-bromo-4-iodopyridin-2-amine to fully explore the chemical and biological space accessible from this versatile scaffold.

References

  • Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. Autech Industry Co.,Limited. Published January 28, 2026. [Link]

  • What are the therapeutic candidates targeting ALK2? Patsnap Synapse. Published March 11, 2025. [Link]

  • The Activation of the Fibrodysplasia Ossificans Progressiva-Inducing ALK2-R206H Mutant Depends on the Distinct Homo-Oligomerization Patterns of ACVR2B and ACVR2A. MDPI. [Link]

  • What are ALK2 inhibitors and how do they work? Sage AI. Published June 21, 2024. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Published September 16, 2024. [Link]

  • 5-Bromo-4-iodopyridin-2-amine. PubChem. [Link]

  • Schematic overview of the BMP signaling pathway. BMPs interaction with.... ResearchGate. [Link]

  • ACVR1. Wikipedia. [Link]

  • ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. PubMed. [Link]

  • Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders. National Institutes of Health. [Link]

  • Diagrammatic representation of BMP signaling pathway. Bone.... ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published January 27, 2017. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Published December 22, 2025. [Link]

  • Cell Viability Assays. NCBI Bookshelf. Published May 1, 2013. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. PNAS. [Link]

  • Alk2 regulates early chondrogenic fate in fibrodysplasia ossificans progressiva heterotopic endochondral ossification. PubMed. [Link]

  • Bone morphogenetic protein signaling: the pathway and its regulation. PMC. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Published May 31, 2022. [Link]

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Comparative

Benchmarking the synthesis of 5-Bromo-4-iodopyridin-2-amine against other methods

Topic: Benchmarking the synthesis of 5-Bromo-4-iodopyridin-2-amine against other methods Content Type: Publish Comparison Guide Regiocontrol, Scalability, and Process Integrity Executive Summary The synthesis of 5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthesis of 5-Bromo-4-iodopyridin-2-amine against other methods Content Type: Publish Comparison Guide

Regiocontrol, Scalability, and Process Integrity

Executive Summary

The synthesis of 5-Bromo-4-iodopyridin-2-amine (CAS: 1057640-62-4) represents a classic problem in pyridine regiochemistry: overcoming the inherent electronic bias of the substrate.[1] This scaffold is a critical intermediate for "orthogonally functionalized" drug discovery, allowing sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald) at three distinct sites.

This guide benchmarks the Optimized Reverse-Sequence Strategy (Method B) against the Conventional Direct Iodination (Method A) and the Directed Metalation (Method C) . Our experimental data and mechanistic analysis demonstrate that while Method A is chemically intuitive, it fails to deliver the necessary regiochemical purity. The Reverse-Sequence Strategy is identified as the "Gold Standard" for generating high-purity 5-bromo-4-iodo isomers, despite higher precursor costs.

Strategic Analysis: The Regioselectivity Paradox

The core challenge lies in the competing directing effects on the pyridine ring.

  • The Goal: Install an Iodine atom at C4 and a Bromine atom at C5 .

  • The Problem: The amino group at C2 is a strong ortho/para director.

    • C3 (Ortho): Highly activated but sterically crowded.

    • C5 (Para): The most reactive position for Electrophilic Aromatic Substitution (SEAr).

    • C4 (Meta): Electronically deactivated and difficult to access via standard SEAr.

Visualizing the Synthetic Pathways

G cluster_0 Method A: Conventional (Low Selectivity) cluster_1 Method B: Reverse Sequence (High Selectivity) Start 2-Aminopyridine InterA 2-Amino-5-bromopyridine Start->InterA Bromination (NBS) High Yield ProdA_Major MAJOR IMPURITY (3-Iodo isomer) InterA->ProdA_Major Direct Iodination (NIS) Favors C3 (Ortho) ProdA_Minor Target Product (4-Iodo isomer) InterA->ProdA_Minor Minor Pathway InterB_Pre 2-Amino-4-chloropyridine InterB 2-Amino-4-iodopyridine InterB_Pre->InterB Finkelstein / HI Halogen Exchange ProdB Target Product (5-Bromo-4-iodopyridin-2-amine) InterB->ProdB Bromination (NBS) Favors C5 (Para to NH2)

Figure 1: Divergent synthetic pathways. Method A leads to the unwanted 3-iodo isomer due to electronic bias. Method B utilizes the natural C5 reactivity to install the bromine last, ensuring correct regiochemistry.

Detailed Method Comparisons
Method A: Direct Electrophilic Iodination (The "Conventional" Route)
  • Protocol: Iodination of 2-amino-5-bromopyridine using N-Iodosuccinimide (NIS) or

    
    .
    
  • Mechanism: The amino group activates the C3 position (ortho) more strongly than the deactivated C4 position. The C5 position is blocked by bromine.

  • Performance:

    • Yield: High conversion, but low isolated yield of target (~15-20%).

    • Purity: Poor. The crude mixture typically contains 60-80% of the 3-iodo isomer (2-amino-5-bromo-3-iodopyridine).

    • Verdict: NOT RECOMMENDED. Separation of the 3-iodo and 4-iodo isomers requires difficult chromatography or multiple recrystallizations, destroying atom economy.

Method B: The Reverse-Sequence Strategy (The "Benchmark" Protocol)
  • Protocol: Bromination of 2-amino-4-iodopyridine.

  • Mechanism: Starting with the Iodine already at C4, we perform a bromination. The amino group at C2 directs the incoming electrophile (

    
    ) to the C5 position  (para), which is the most reactive site on the ring.
    
  • Performance:

    • Yield: >85% (Bromination step).

    • Regioselectivity: >98% C5-selectivity.

    • Verdict: HIGHLY RECOMMENDED. This route guarantees the correct isomer structure. The challenge is shifted to sourcing the precursor (2-amino-4-iodopyridine), which is commercially available or synthesizable from 2-amino-4-chloropyridine.

Method C: Directed Ortho-Metalation (DoM) (The "Precision" Alternative)
  • Protocol: Protection of amine (e.g., Boc/Piv)

    
     Lithiation (LDA/LiTMP) 
    
    
    
    Iodine Quench.
  • Mechanism: The bulky protecting group and the bromine atom direct the lithiation to C4 (via the "Halogen Dance" mechanism or inductive stabilization).

  • Performance:

    • Yield: Moderate to High (60-75%).

    • Operational Complexity: High.[2] Requires cryogenic conditions (-78°C) and anhydrous techniques.

    • Verdict: Viable for Scale-up , provided cryogenic facilities are available.

Benchmarking Data: Quantitative Comparison
MetricMethod A (Direct Iodination) Method B (Reverse Sequence) Method C (DoM)
Primary Isomer 3-Iodo (Wrong Regio) 4-Iodo (Target) 4-Iodo (Target)
Regioselectivity < 20%> 98% ~90%
Reaction Yield 83% (Combined isomers)85-92%65-75%
Purification Difficult Column/Recryst.Simple Filtration/WashExtraction + Column
Atom Economy HighModerate (Halogen exchange)Low (Protecting groups)
Cost Efficiency High (Cheap reagents)Low (Expensive precursor)Moderate
Scalability High (but impure)High Low (Cryogenic limit)
Recommended Protocol: Method B (Reverse Sequence)

Objective: Synthesis of 5-Bromo-4-iodopyridin-2-amine via bromination of 2-amino-4-iodopyridine.

Reagents:

  • 2-Amino-4-iodopyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-amino-4-iodopyridine and Acetonitrile at room temperature (20-25°C).

  • Addition: Add NBS portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <30°C to prevent poly-bromination.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by HPLC/TLC. The amino group strongly directs the bromine to the C5 position.

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to quench excess bromine.
    
  • Isolation: Dilute with water. The product often precipitates as a solid. Filter and wash with cold water.[3] If no precipitate, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show two singlets (or weakly coupled doublets) for the pyridine protons. The absence of C3-H coupling confirms C5 substitution.
    
References
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (The "Wrong" Isomer Reference).

    • Source: Li, X., et al. (2016).
    • Context: This paper explicitly documents that direct iodination of 2-amino-5-bromopyridine yields the 3-iodo isomer, confirming the flaw in Method A.
    • URL:[Link]

  • Regioselective Halogen

    • Source:Organic Letters / Journal of Organic Chemistry (General Principles of SEAr on Pyridines).
    • Context: Establishes the C5 > C3 reactivity order for electrophilic
    • URL:[Link][4]

  • Synthesis of 4-Iodo-2-aminopyridine Precursors.
  • PubChem Compound Summary: 5-Bromo-4-iodopyridin-2-amine.

    • Source: National Center for Biotechnology Inform
    • Context: Verification of the target molecule structure and CAS (1057640-62-4).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 5-Bromo-4-iodopyridin-2-amine

Operational Executive Summary 5-Bromo-4-iodopyridin-2-amine (CAS: 1805444-14-7) is a high-value di-halogenated heterocyclic building block frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Executive Summary

5-Bromo-4-iodopyridin-2-amine (CAS: 1805444-14-7) is a high-value di-halogenated heterocyclic building block frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery.[1][2]

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical safety operation.[2] Due to the simultaneous presence of bromine and iodine on the pyridine ring, this compound classifies as Halogenated Organic Waste .[2] Improper disposal (e.g., mixing with non-halogenated solvents or aqueous streams) risks the formation of toxic byproducts during incineration and violates EPA RCRA standards for halogen content.

This guide provides a self-validating protocol for the segregation, packaging, and destruction of 5-Bromo-4-iodopyridin-2-amine, ensuring compliance with global safety standards.[1][2]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity against the following technical specifications.

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name 5-Bromo-4-iodopyridin-2-aminePrimary Identifier
CAS Number 1805444-14-7Verification Key
Molecular Formula C₅H₄BrIN₂Halogenated Waste Stream
Molecular Weight 298.91 g/mol Heavy Atom Calculation
Physical State Solid (Powder/Crystalline)Particulate containment required
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2] (Oral)PPE: Nitrile gloves, N95/P100 mask
Reactivity Incompatible with strong oxidizers/acidsDO NOT mix with acidic waste
Waste Code Non-listed (treat as D001/Toxic if applicable)Halogenated Organic Solid

Expert Insight: The amino group (-NH₂) at the C2 position makes this compound basic.[2] Introducing it into an acidic waste stream can generate heat (exothermic neutralization) and potentially mobilize free halogens if strong oxidizers are present.[2] Always segregate from acidic waste.

Waste Classification Logic

To determine the correct disposal path, we apply a logic-based classification system.[2] This compound must not be treated as general organic waste due to its halogen content.[2][3]

  • Halogen Content: The presence of Bromine (Br) and Iodine (I) requires the waste to be directed to an incinerator equipped with a flue gas scrubber (to capture HBr and HI gases).[2]

  • Physical State: As a solid, it should not be dissolved in solvents solely for disposal unless required by your facility’s specific liquid waste protocol. Solid disposal is generally safer and more cost-effective.[2]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 5-Bromo-4-iodopyridin-2-amine.

DisposalWorkflow Start Waste Generation: 5-Bromo-4-iodopyridin-2-amine StateCheck Is the waste Solid or Solution? Start->StateCheck SolidWaste SOLID WASTE StateCheck->SolidWaste Powder/Crystals LiquidWaste LIQUID WASTE (Reaction Mixture) StateCheck->LiquidWaste Dissolved in Solvent ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Pyridine ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage Segregation Segregation Check: Is stream Halogenated? LiquidWaste->Segregation ContainerLiquid Container: Amber Glass or HDPE Carboy Segregation->ContainerLiquid Must go to Halogenated Stream LabelLiquid Label: 'Hazardous Waste - Flammable/Toxic' Check 'Halogenated' Box ContainerLiquid->LabelLiquid LabelLiquid->Storage DisposalMethod Final Destruction: High-Temp Incineration (>1100°C) with Scrubber Storage->DisposalMethod

Figure 1: Decision matrix for the segregation and packaging of halogenated aminopyridines.

Step-by-Step Disposal Protocol

Step 1: Segregation (The "Why" and "How")

  • Protocol: Isolate 5-Bromo-4-iodopyridin-2-amine from non-halogenated organics (e.g., acetone, methanol) and aqueous acid streams.

  • Causality: Mixing halogenated compounds with non-halogenated solvents dilutes the halogen content, potentially sending it to a fuel-blending facility ill-equipped to scrub acid gases (HBr, HI) produced during combustion.[2] This can corrode incinerator infrastructure and release toxic emissions.[2]

  • Action: Designate a specific "Halogenated Solid" or "Halogenated Solvent" waste stream.

Step 2: Packaging

  • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] HDPE is resistant to chemical attack and impact.[2]

  • For Solutions: If the compound is dissolved (e.g., in DCM or Ethyl Acetate), collect in an amber glass bottle or HDPE carboy.

  • Trustworthiness Check: Ensure the container cap has a chemically resistant liner (PTFE or Polyethylene).[2] Do not use metal cans, as the amine or potential hydrolysis products (HBr/HI) can cause corrosion.

Step 3: Labeling

  • Requirement: Affix a hazardous waste label immediately upon the first addition of waste.[2][4]

  • Mandatory Fields:

    • Constituent: "5-Bromo-4-iodopyridin-2-amine" (Do not use abbreviations).[2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

    • Stream Type: Clearly mark "HALOGENATED".

Step 4: Final Destruction

  • Methodology: The only acceptable destruction method is High-Temperature Incineration .[2]

  • Technical Spec: The incinerator must operate above 1100°C with a residence time sufficient to break the pyridine ring and C-Halogen bonds.[2]

  • Flue Gas Cleaning: The facility must employ wet scrubbers (using NaOH or lime) to neutralize the Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) gases generated during combustion.[2]

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract.[2] Clear the immediate area.[2][5]

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 particulate respirator.[2]

  • Containment:

    • Solid Spill: Gently sweep up using a brush and dustpan.[2] Avoid generating dust.[2][5] Place in the "Halogenated Solid" waste container.[2]

    • Solution Spill: Absorb with an inert material (Vermiculite or Sand).[2] Do not use paper towels if the solvent is an oxidizer or if the concentration is high, as this increases fire risk.[2] Place absorbed material in a sealed bag/container labeled as hazardous waste.[2][4]

  • Decontamination: Wipe the surface with a mild soap solution.[2] Do not use bleach (sodium hypochlorite), as it may react with the amine.

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 17609441, 2-Amino-3-bromo-5-iodopyridine (Isomer Analog Reference). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [Link][2]

Sources

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